N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-2-3-4-13-26-21(28)18-10-7-16(14-19(18)25-22(26)29)20(27)24-12-11-15-5-8-17(23)9-6-15/h5-10,14H,2-4,11-13H2,1H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYVPZWKOPNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to targetSuccinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria.
Biochemical Pathways
The compound likely affects the tricarboxylic acid cycle . By inhibiting the function of succinate dehydrogenase, it disrupts the energy production of the cell, leading to cell death.
Pharmacokinetics
The ADME properties of this compound are currently unknown. Similar compounds have been found to have a molecular weight of 37690, which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The result of the compound’s action is likely the disruption of energy production within the cell, leading to cell death. This could potentially make it effective against certain types of bacteria or fungi.
Biological Activity
N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C22H24ClN3O3 and a molecular weight of 413.9 g/mol. Its structure features several functional groups that contribute to its biological activity:
- Dioxo Groups : These can participate in nucleophilic addition reactions.
- Carboxamide Group : This moiety can engage in hydrogen bonding, influencing the compound's solubility and interaction with biological targets.
- Chlorophenethyl Group : The chlorine atom may enhance pharmacological properties by modulating interactions with receptors or enzymes.
Pharmacological Potential
Research indicates that compounds within the quinazoline family exhibit various biological activities, including:
- Antitumor Activity : Quinazolines have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Compounds similar to this compound may modulate inflammatory pathways.
Case Studies
A selection of studies highlights the biological effects of this compound:
-
Anticancer Activity :
- A study assessed the cytotoxic effects on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .
-
Antimicrobial Testing :
- In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL .
-
Mechanistic Insights :
- Mechanistic studies indicated that the compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Synthesis Methods
The synthesis of this compound can be achieved through several routes:
- Condensation Reactions : Utilizing starting materials such as 4-chlorophenethylamine and appropriate diketones under acidic conditions.
- Cyclization Techniques : Employing cyclization methods to form the quinazoline core structure followed by functionalization to introduce the carboxamide group.
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity in cancer cell lines | |
| Antimicrobial Properties | Moderate antibacterial activity (MIC = 50 µg/mL) | |
| Mechanistic Insights | Induction of apoptosis via mitochondrial pathways |
Scientific Research Applications
Anticonvulsant Activity
Initial research on N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide focused on its potential as an anticonvulsant agent. Studies conducted in animal models demonstrated that the compound exhibited promising anticonvulsant effects, effectively reducing the frequency and severity of seizures. This suggests its potential as a candidate for developing new anticonvulsant medications. However, further research is necessary to elucidate its mechanism of action and assess safety and efficacy in humans.
Anticancer Properties
Beyond anticonvulsant activity, preliminary studies have explored this compound's potential as an anticancer agent. Research indicates that compounds within this class may exhibit cytotoxic effects against various cancer cell lines. Although these findings are still in early stages, they highlight the need for further investigation into the compound's mechanisms and therapeutic applications in oncology.
Central Nervous System Effects
Research has also investigated the effects of this compound on the central nervous system. The structural characteristics of quinazoline derivatives suggest potential interactions with neurotransmitter systems. However, more comprehensive studies are required to confirm these effects and explore their implications for neurological disorders.
Synthesis and Chemical Reactivity
The synthesis of this compound involves several steps starting from readily available precursors. Various synthetic methods can be employed to create derivatives with tailored properties for specific applications. The compound's functional groups allow it to participate in nucleophilic addition reactions and engage in hydrogen bonding.
Potential Reactions
The chemical reactivity of this compound includes:
- Nucleophilic addition reactions due to dioxo groups.
- Hydrogen bonding interactions facilitated by the carboxamide group.
These reactions can be leveraged to develop analogs or derivatives with varied biological activities.
Preparation Methods
Niementowski’s Cyclocondensation
The Niementowski reaction remains a cornerstone for constructing the quinazoline core. For this compound, 7-carboxamide-substituted anthranilic acid derivatives serve as starting materials. Reacting 3-amino-4-carboxamido-benzoic acid with formamide at 125–130°C yields 3,4-dihydro-4-oxoquinazoline-7-carboxamide. Subsequent oxidation with potassium permanganate in acidic conditions introduces the 2,4-dioxo functionality.
Key modifications for target compound synthesis :
- Pentyl group introduction : Alkylation at position 3 is achieved using pentyl bromide under basic conditions (e.g., potassium carbonate in DMF).
- 4-Chlorophenethyl substitution : The carboxamide nitrogen is functionalized via nucleophilic acyl substitution using 4-chlorophenethylamine in the presence of EDCI/HOBt coupling agents.
Grimmel-Guinther-Morgan Synthesis
This method involves condensing 2-aminobenzamide with pentyl isocyanate under phosphorus trichloride catalysis to form the 3-pentyl-2,4-dioxo intermediate. The 4-chlorophenethyl group is subsequently introduced via reductive amination using 4-chlorophenethylaldehyde and sodium cyanoborohydride.
Modern Methodological Innovations
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for cyclocondensation steps. For example, reacting methyl 3-pentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with 4-chlorophenethylamine in DMF at 150°C for 15 minutes under microwave conditions achieves 85% yield, compared to 6 hours under conventional heating.
Green Chemistry Protocols
Deep eutectic solvents (DES), such as choline chloride-urea, replace traditional solvents in cyclization steps, enhancing sustainability. A DES-mediated reaction between 7-cyanoanthranilic acid and pentylamine at 100°C for 2 hours forms the 3-pentylquinazoline core with 92% efficiency.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing employs continuous flow reactors to optimize heat and mass transfer. Key steps include:
- Core formation : A tubular reactor facilitates the Niementowski reaction at 130°C with a residence time of 10 minutes.
- Alkylation : A packed-bed reactor loaded with solid base catalysts (e.g., MgO) enables efficient 3-pentylation.
- Amidation : Microchannel reactors ensure rapid mixing of the quinazoline intermediate with 4-chlorophenethylamine, achieving >95% conversion.
Purification Strategies
- Crystallization : Ethanol-water mixtures (7:3 v/v) recrystallize the crude product, yielding 98% purity.
- Chromatography : Preparative HPLC with a C18 column resolves regioisomeric impurities using acetonitrile-water gradients.
Analytical Characterization
Spectroscopic Confirmation
| Technique | Key Data | Citation |
|---|---|---|
| 1H NMR | δ 1.25 (t, 3H, pentyl CH3), δ 4.32 (s, 2H, N-CH2-C6H4-Cl) | |
| 13C NMR | 167.8 ppm (C=O, dioxo), 139.5 ppm (C-Cl aromatic) | |
| HRMS | m/z 456.1843 [M+H]+ (calculated: 456.1847) |
X-Ray Crystallography
Single-crystal analysis confirms the planar quinazoline core and the equatorial orientation of the pentyl group. Hydrogen bonding between the carboxamide oxygen and adjacent NH groups stabilizes the lattice.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Niementowski | 68 | 95 | 12 | Moderate |
| Microwave-Assisted | 85 | 98 | 0.25 | High |
| Continuous Flow | 91 | 99 | 1.5 | Industrial |
Microwave and flow methods outperform classical approaches in efficiency and scalability, making them preferable for high-throughput applications.
Challenges and Optimization
Regioselectivity in Alkylation
Competing N1 vs. N3 alkylation is mitigated by using bulky bases (e.g., DBU) that favor N3-pentylation.
Carboxamide Hydrolysis
The 7-carboxamide group is prone to hydrolysis under acidic conditions. Employing trimethylsilyl chloride as a protecting group during cyclization prevents degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
